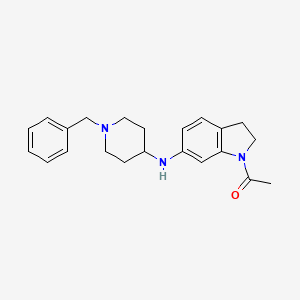

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

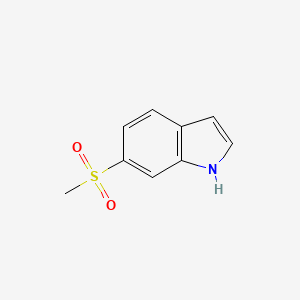

Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid, commonly referred to as Fmoc-PBA, is an amino acid derivative with a wide range of applications in the field of science. It is a synthetic amino acid that has been used in a variety of experiments and applications, including protein and peptide synthesis, drug discovery, and biochemistry research. Fmoc-PBA is a versatile compound that can be used in a variety of ways, and its properties make it an important tool for scientists.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-protected amino acids is fundamental in the solid-phase peptide synthesis (SPPS) method. SPPS-related impurities and their impacts on peptide medicines highlight the critical role of Fmoc-protected amino acids in synthesizing peptides with high purity. Efficient Fmoc-deprotection is essential for avoiding deletion or insertion of amino acids and preventing racemization. The development of peptides as pharmaceuticals illustrates the chemical's significance in drug discovery and design (D'Hondt et al., 2014).

Drug Metabolism and Toxicology

Research on flavin-containing monooxygenases (FMOs) provides insight into the metabolism of xenobiotics, including drugs that contain heteroatoms like nitrogen and sulfur, which FMOs typically oxygenate. This process can transform potentially harmful substances into more harmless, excretable metabolites. The role of genetic variability and allelic variation in FMO-mediated metabolism underscores the importance of understanding how specific chemical compounds, possibly including Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid, are metabolized in the human body (Cashman & Zhang, 2006).

Pharmacology and Drug Discovery

The exploration of FMOs in drug design and discovery points to the potential advantages of incorporating pathways that detoxify drug candidates through FMO metabolism. By designing drugs that are preferentially metabolized by FMOs, researchers can minimize the risks of adverse drug-drug interactions, thereby producing safer pharmaceuticals (Cashman & Zhang, 2006).

Safety and Hazards

The safety data sheet for “Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid” advises against its use for medicinal, household, or other uses . It is recommended for research use only . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEGVQVHZCLRTM-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149303 |

Source

|

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

270065-69-5 |

Source

|

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1302814.png)

![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate](/img/structure/B1302819.png)

![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/structure/B1302821.png)

![1-Acetyl-2,3-dihydro-n-[1-(2-phenylethyl)-piperidin-4-yl]-1h-indole-5-amine](/img/structure/B1302825.png)